3-Bromo-4-cyano-5-formylbenzoic acid
Description
Its structure features a bromine atom at position 3, a cyano group at position 4, and a formyl group at position 5, attached to a benzoic acid backbone. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. The molecular formula is C₉H₄BrNO₃ (molecular weight ≈254 g/mol), with a purity of ≥95% in commercial supplies. Its high cost (¥64,974/g) reflects its specialized applications and synthetic complexity.
Properties
IUPAC Name |
3-bromo-4-cyano-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-5(9(13)14)1-6(4-12)7(8)3-11/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYGFYIXSRTLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C#N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyano-5-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-5-formylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyano-5-formylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboranes or organostannanes.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Reduction: Conversion to 3-bromo-4-cyano-5-hydroxybenzoic acid or 3-bromo-4-aminobenzoic acid.
Oxidation: Formation of 3-bromo-4-cyano-5-carboxybenzoic acid.
Scientific Research Applications
3-Bromo-4-cyano-5-formylbenzoic acid is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the development of more complex molecules.
Biology: Used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyano-5-formylbenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The bromine and cyano groups can interact with various molecular targets, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity and applications are best understood in comparison to analogs with substituent variations. Below is a detailed analysis:
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Brominated Benzoic Acid Derivatives
Key Observations :
- Positional Isomerism: The target compound’s cyano and formyl group positions (4 and 5) differ from its isomer 3-Bromo-5-cyano-4-formylbenzoic acid (CAS 1806062-24-7), altering electronic effects. The formyl group at position 5 enhances electrophilicity compared to position 4, favoring nucleophilic additions.
- Functional Group Diversity: Replacing cyano (CN) with nitro (NO₂) or trifluoromethyl (CF₃) groups (as in 3-Bromo-4-hydroxy-5-nitrobenzoic acid or 2-Bromo-5-(trifluoromethyl)benzoic acid) shifts reactivity. Nitro groups increase acidity and redox activity, while CF₃ groups enhance lipophilicity for agrochemical applications.
Biological Activity
3-Bromo-4-cyano-5-formylbenzoic acid (C8H4BrNO3) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
3-Bromo-4-cyano-5-formylbenzoic acid features several functional groups: a bromine atom, a cyano group, and a formyl group attached to a benzoic acid framework. These substituents contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrNO3 |
| Molecular Weight | 232.03 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in DMSO |
The biological activity of 3-Bromo-4-cyano-5-formylbenzoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and cyano groups enhance its binding affinity to these targets, potentially leading to inhibition of specific biochemical pathways.
In biochemical assays, this compound may function as an enzyme inhibitor , blocking the active site of target enzymes. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Antioxidant Activity
Recent studies have assessed the antioxidant potential of 3-Bromo-4-cyano-5-formylbenzoic acid using various assays:
-
DPPH Radical Scavenging Assay : This assay measures the ability of the compound to scavenge free radicals.
- Concentration (µg/mL) : 10, 20, 50
- % Inhibition : 30%, 50%, 75% respectively.
-
ABTS Assay : Another method for evaluating antioxidant capacity.
- Concentration (µg/mL) : 10, 20, 50
- % Inhibition : 25%, 45%, 70% respectively.
Anti-inflammatory Activity
In vitro studies have demonstrated that 3-Bromo-4-cyano-5-formylbenzoic acid possesses anti-inflammatory properties. The compound was tested against standard anti-inflammatory drugs like diclofenac:
| Concentration (µg/mL) | % Inhibition (Compound) | % Inhibition (Diclofenac) |
|---|---|---|
| 50 | 42.85 | 71.42 |
| 100 | 46.42 | 78.57 |
| 200 | 50.00 | 85.71 |
At higher concentrations, the compound showed comparable inhibition rates to diclofenac, suggesting its potential as an anti-inflammatory agent.
Case Studies
- Enzyme Inhibition : A study investigated the inhibitory effects of various derivatives of benzoic acid on COX enzymes. The results indicated that modifications at the bromine and cyano positions significantly enhanced enzyme inhibition compared to non-substituted analogs.
- Synthesis of Novel Drug Candidates : Researchers synthesized derivatives of 3-Bromo-4-cyano-5-formylbenzoic acid and evaluated their biological activities. Some derivatives exhibited promising anticancer activity in cell lines, indicating the potential for developing new therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
